

## Brevianamide R: A Comprehensive Technical Dossier

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Brevianamide R** is a naturally occurring indole alkaloid belonging to the diketopiperazine class of secondary metabolites. First isolated from the fungus Aspergillus versicolor, it is a member of the broader brevianamide family, which is known for its structural complexity and diverse biological activities.[1][2][3] This technical guide provides a detailed overview of the physical and chemical properties of **Brevianamide R**, its biosynthetic origins, and the experimental protocols for its isolation and characterization, tailored for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

### **Physical and Chemical Properties**

**Brevianamide R** possesses a unique molecular architecture that contributes to its chemical reactivity and potential biological function. A summary of its key physical and chemical properties is presented below.



Property	Value	Source
Molecular Formula	C22H25N3O3	[1]
Molecular Weight	379.45 g/mol	[1]
Appearance	White amorphous solid	Li G Y, et al. 2010
Optical Rotation	[α] <sup>25</sup> _D85.7 (c 0.07, MeOH)	Li G Y, et al. 2010
Solubility	Soluble in methanol	Li G Y, et al. 2010

## **Spectral Data**

The structural elucidation of **Brevianamide R** was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

 $^1\!H$  NMR (600 MHz, CD<sub>3</sub>OD,  $\delta$  in ppm, J in Hz)



Position	δ_Η	Multiplicity	J (Hz)
4	7.00	d	7.8
5	6.74	t	7.8
6	6.99	t	7.8
7	7.30	d	7.8
10	6.64	S	
1'	3.82	m	_
2'	1.95, 2.10	m	_
3'	1.95, 2.10	m	_
4'	3.55, 3.65	m	_
1"	6.09	dd	17.4, 10.8
2"a	5.09	d	10.8
2"b	5.12	d	17.4
4"/5"	1.43	S	
OMe	3.25	S	_
NH	8.01	s	_

 $<sup>^{13}\</sup>text{C}$  NMR (150 MHz, CD<sub>3</sub>OD,  $\delta$  in ppm)



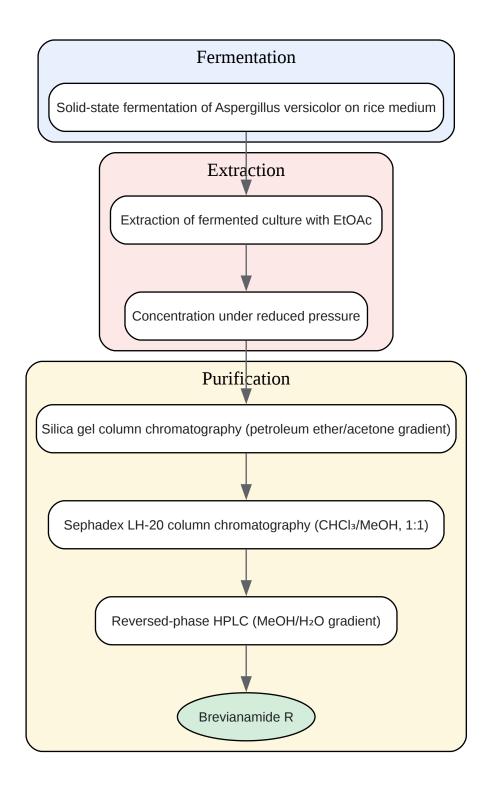
Position	δ_C	Position	δ_C
2	165.2	1'	55.4
3a	125.8	2'	22.8
4	120.1	3'	25.9
5	121.2	4'	46.9
6	124.5	1"	146.3
7	111.9	2"	113.8
7a	138.0	3"	41.1
8	104.2	4"/5"	26.9
9	160.8	ОМе	50.8
10	122.9		
11	131.2	_	
12	168.1	_	

HR-ESI-MS: The high-resolution mass spectrum of **Brevianamide R** shows a prominent ion at m/z 380.1968 [M+H]<sup>+</sup>, which corresponds to the calculated mass of 380.1974 for its molecular formula C<sub>22</sub>H<sub>25</sub>N<sub>3</sub>O<sub>3</sub>. This data confirms the elemental composition of the molecule.

# Experimental Protocols Isolation and Purification of Breianamide R

The following protocol is based on the methodology described by Li G Y, et al. for the isolation of **Brevianamide R** from Aspergillus versicolor.





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Figure 1: Experimental workflow for the isolation of **Brevianamide R**.

• Fermentation: Aspergillus versicolor is cultured on a solid rice medium.

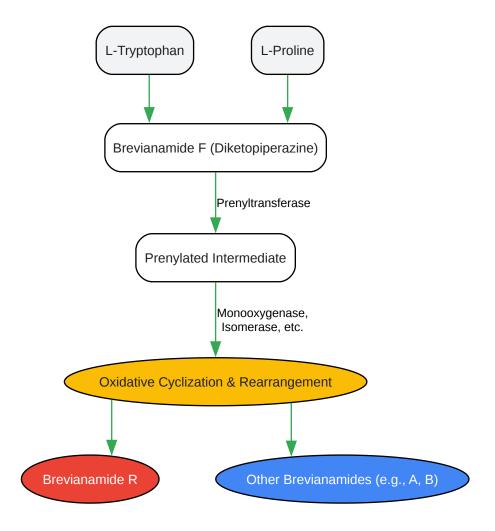


- Extraction: The fermented solid culture is exhaustively extracted with ethyl acetate (EtOAc).
- Concentration: The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification:
  - Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of petroleum ether and acetone.
  - Sephadex LH-20 Column Chromatography: Fractions containing Brevianamide R are further purified on a Sephadex LH-20 column with a chloroform/methanol (1:1) mobile phase.
  - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by RP-HPLC using a methanol/water gradient to yield pure **Brevianamide R**.

#### **Biosynthesis of Brevianamides**

The biosynthesis of the brevianamide family of alkaloids is a complex process involving a cascade of enzymatic reactions. While the specific pathway leading to **Brevianamide R** has not been fully elucidated, it is believed to share common early steps with other members of the family, such as Brevianamide A and B. The proposed general biosynthetic pathway starts from the amino acids L-tryptophan and L-proline.





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Figure 2: Proposed biosynthetic pathway for Brevianamide alkaloids.

The initial steps involve the condensation of L-tryptophan and L-proline to form the diketopiperazine core, brevianamide F.[4] This is followed by a prenylation reaction and a series of oxidative cyclizations and rearrangements catalyzed by various enzymes, including monooxygenases and isomerases, to generate the diverse structures within the brevianamide family.[4][5] The specific enzymatic modifications that lead to the unique structure of **Brevianamide R** from a common intermediate are a subject of ongoing research.

#### Conclusion

**Brevianamide R** represents an intriguing member of the diketopiperazine alkaloids with a well-defined chemical structure. The data and protocols presented in this guide offer a valuable resource for researchers investigating its synthesis, biological activity, and potential therapeutic



applications. Further studies into its specific biosynthetic pathway could unveil novel enzymatic mechanisms and provide opportunities for synthetic biology approaches to produce this and other complex natural products.

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